3-((1-(Methylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-(1-methylsulfonylpiperidin-3-yl)oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S/c1-19(16,17)15-6-2-3-9(8-15)18-11-10(7-12)13-4-5-14-11/h4-5,9H,2-3,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAULBGQASGMLTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)OC2=NC=CN=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity of checkpoint kinase 1 (chk1). CHK1 is a critical component of the cellular response to DNA damage, especially the repair of DNA breaks arising during replication or caused by DNA-damaging chemotherapies and ionizing radiation.
Mode of Action
Compounds with similar structures have been found to inhibit chk1 activity. Inhibition of CHK1 can lead to cell cycle arrest, providing an opportunity for repair of the damaged DNA before the replicating cell enters mitosis.
Biological Activity
3-((1-(Methylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H23N5O4S
- Molecular Weight : 393.5 g/mol
- CAS Number : 2034503-19-8
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets, potentially modulating enzyme activity or receptor interactions, which could lead to various biological effects.
Antimicrobial Activity
Research indicates that pyrazine derivatives exhibit significant antimicrobial properties. For instance, studies on related pyrazole compounds have shown promising results against various pathogens, suggesting that similar mechanisms may be applicable to this compound .
Anticancer Potential
Pyrazine derivatives have been explored for their anticancer activities. A study demonstrated that certain pyrazole compounds exhibited cytotoxic effects against breast cancer cell lines, indicating that the structural features of these compounds may enhance their therapeutic potential . This suggests a need for further investigation into the anticancer properties of this compound.
Case Studies and Experimental Results
- Antimicrobial Efficacy :
- A study evaluated the minimum inhibitory concentrations (MICs) of various pyrazine derivatives against Mycobacterium tuberculosis, revealing that some derivatives had MIC values significantly lower than standard treatments . This indicates a potential for developing new treatments based on the structure of this compound.
- Antitumor Activity :
- In vitro studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth. The combination of these compounds with established chemotherapeutic agents like doxorubicin has shown synergistic effects, enhancing overall efficacy against resistant cancer cell lines .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
